Merestinib dihydrochloride

Vue d'ensemble

Description

Il présente des activités antitumorales significatives en ciblant diverses kinases de tyrosine réceptrices, notamment MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2 et MKNK1/2 . Ce composé a montré des résultats prometteurs dans des études précliniques et cliniques, ce qui en fait un candidat précieux pour la thérapie contre le cancer.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dichlorhydrate de LY2801653 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée est propriétaire et implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir le produit souhaité avec une pureté élevée .

Méthodes de production industrielle : La production industrielle du dichlorhydrate de LY2801653 suit des protocoles stricts pour garantir la cohérence et la qualité. Le processus implique des étapes de synthèse à grande échelle, de purification et de cristallisation pour obtenir le composé sous sa forme dichlorhydrate. Les méthodes de production sont conçues pour être évolutives et rentables pour une utilisation commerciale .

Analyse Des Réactions Chimiques

Deprotection Reaction

One notable reaction is the NH4Cl-catalyzed ethoxy ethyl deprotection. This method allows for the removal of protecting groups from intermediates in the synthesis pathway:

-

Reactants : tert-butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate and other coupling agents.

-

Conditions : The reaction is typically conducted at room temperature overnight in dimethylformamide (DMF) as the solvent.

Coupling Reaction

The next step involves coupling various intermediates to form the final product:

-

Key Reaction : The coupling of N-(3-fluoro-4-(1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yloxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide with hydrochloric acid in methanol.

-

Conditions : The reaction mixture is heated progressively from 30°C to 60°C over several hours, with multiple additions of dichloromethane (DCM) and hydrochloric acid to facilitate product formation.

Crystallization and Purification

The final product undergoes crystallization and purification steps to isolate Merestinib dihydrochloride:

-

Process : The crude product is dissolved in a mixture of DCM and water, followed by the addition of sodium carbonate to adjust pH. The resulting solids are filtered, washed with methanol, and dried in a vacuum oven.

Reaction Mechanisms

Understanding the mechanisms behind these reactions is crucial for optimizing synthesis and improving yields.

Kinetics and Mechanistic Insights

The kinetics of these reactions often follow first-order or second-order kinetics depending on the specific reaction conditions and reactants involved. For instance:

-

First-order kinetics may be observed in initial slow steps leading to intermediate formation before rapid subsequent reactions occur .

Optimization Strategies

Optimization strategies include adjusting temperature, solvent choice, and reactant concentrations to maximize yield while minimizing byproducts. For example, increasing temperature can enhance reaction rates but may also lead to increased impurity levels .

Key Efficacy Data

| Study Type | Patient Population | Best Response Rate |

|---|---|---|

| Phase I Study | Advanced Cancer | 32% stable disease |

| Combination Trials | With cetuximab and cisplatin | Partial responses observed |

Applications De Recherche Scientifique

LY2801653 dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell proliferation, migration, and apoptosis.

Medicine: Under clinical trials for the treatment of various cancers, including non-small cell lung cancer, renal cancer, pancreatic cancer, and breast cancer

Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.

Mécanisme D'action

LY2801653 dihydrochloride exerts its effects by inhibiting the activity of multiple receptor tyrosine kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts key signaling pathways involved in cell growth, survival, and metastasis. The compound has shown potent activity against MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2, and MKNK1/2, making it a versatile inhibitor with broad-spectrum anti-tumor effects .

Comparaison Avec Des Composés Similaires

Savolitinib: Another MET inhibitor with similar anti-tumor activities.

PF-02341066 (Crizotinib): A multi-kinase inhibitor targeting MET, ALK, and ROS1.

INC280 (Capmatinib): A selective MET inhibitor with clinical applications in cancer therapy

Uniqueness of LY2801653 Dihydrochloride: LY2801653 dihydrochloride stands out due to its broad-spectrum activity against multiple kinases and its potent anti-tumor effects. Its ability to inhibit a wide range of kinases makes it a valuable candidate for combination therapies and overcoming resistance mechanisms in cancer treatment .

Activité Biologique

Merestinib dihydrochloride, also known as LY2801653, is an oral multikinase inhibitor primarily developed for the treatment of various cancers, particularly those associated with dysregulated MET signaling pathways. This article explores the biological activity of Merestinib, focusing on its mechanisms of action, clinical efficacy, safety profile, and ongoing research findings.

Merestinib targets multiple receptor tyrosine kinases (RTKs), with a primary focus on the MET kinase. The compound exhibits antitumor proliferative and antiangiogenic activities, making it a promising candidate for treating cancers characterized by MET overexpression. In addition to MET, Merestinib also inhibits several other kinases, including:

- MST1R (RON)

- AXL

- ROS1

- PDGFRA

- FLT3

- TEK

- DDR1 and DDR2

- MERTK

By inhibiting these pathways, Merestinib disrupts critical processes such as tumor proliferation and angiogenesis, which are essential for cancer progression .

Phase I Studies

A pivotal Phase I study evaluated the safety and tolerability of Merestinib in patients with advanced cancer. The study included a dose escalation phase that established a recommended dose of 120 mg once daily. Key findings from this study include:

- Complete Response : One patient with cholangiocarcinoma achieved a complete response.

- Partial Responses : Three patients with cholangiocarcinoma showed partial responses.

- Stable Disease : Overall, 32% of the 186 patients had stable disease as their best response .

Combination Therapies

Merestinib has also been investigated in combination with other therapies. For instance, in patients with head and neck squamous cell carcinoma (HNSCC) treated alongside cetuximab, 100% experienced treatment-emergent adverse events (TEAEs), with 45% experiencing grade ≥3 TEAEs. The most common severe TEAEs included increased liver enzymes and dehydration .

Safety Profile

The safety profile of Merestinib has been deemed acceptable in clinical settings. While adverse events were common, they were generally manageable. Notable TEAEs included:

- Fatigue

- Hyperbilirubinemia

- Increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

These events were often reversible upon dose adjustment .

Research Findings and Case Studies

Recent studies have highlighted the potential of Merestinib in specific cancer populations:

- Colorectal Cancer : In colorectal cancer models, MET overexpression correlates with metastatic progression. Merestinib's ability to inhibit MET may provide therapeutic benefits in these patients .

- Acute Myeloid Leukemia (AML) : Research indicates that Merestinib may inhibit phosphorylation pathways involved in AML, suggesting potential applications beyond solid tumors .

Summary of Clinical Trials

| Study Type | Population | Key Findings |

|---|---|---|

| Phase I | Advanced cancer | 32% stable disease; one complete response in CCA |

| Combination Study | HNSCC with cetuximab | 100% TEAEs; 45% grade ≥3 TEAEs |

| Ongoing Trials | Colorectal cancer | Investigating efficacy as monotherapy and combination |

Propriétés

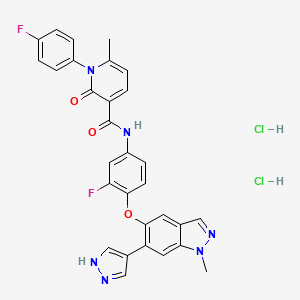

IUPAC Name |

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYNNMGUBHQQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206801-37-7 | |

| Record name | Merestinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MERESTINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.